Fructose-1,6-diphosphate calcium salt

Cardiovascular pharmacology Ischemia/reperfusion injury Myocardial protection

Select FDP-Ca for validated 18.6% improvement in cardiac developed pressure (p<0.05) and dual metabolic substrate/calcium donor functionality. Provides 13.3-fold TPN compatibility margin over inorganic phosphate—enabling Ca²⁺ up to 33.3 mmol/L without precipitation, critical for neonatal/ICU compounding. Demonstrates blood-brain barrier penetration with sustained CNS retention ≥12 h. Do not substitute with Na⁺ or Mg²⁺ salts—the calcium counterion dictates enzymatic cofactor specificity, solubility, and bioactivity. Order for reproducible dose-response studies at validated IC50 (11.5 mM).

Molecular Formula C6H12CaO12P2
Molecular Weight 378.176
CAS No. 103213-33-8
Cat. No. B561225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-1,6-diphosphate calcium salt
CAS103213-33-8
Molecular FormulaC6H12CaO12P2
Molecular Weight378.176
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2]
InChIInChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1
InChIKeyQIUINQIXDJNFJN-BAOOBMCLSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose-1,6-Diphosphate Calcium Salt (CAS 103213-33-8): Technical Specifications and Core Properties for Research Procurement


Fructose-1,6-diphosphate calcium salt (FDP-Ca; CAS 103213-33-8), also designated as D-Fructose-1,6-diphosphate monocalcium salt, is a water-soluble phosphorylated carbohydrate with molecular formula C₆H₁₂CaO₁₂P₂ and molecular weight 378.18 g/mol . This compound is the calcium salt of fructose-1,6-diphosphate (FDP, also known as fructose-1,6-bisphosphate), a key glycolytic intermediate that functions as an allosteric regulator of phosphofructokinase and other metabolic enzymes [1]. The calcium salt form is characterized by high aqueous solubility and enhanced stability compared to the free acid, enabling its use as a research reagent in studies of cellular energy metabolism, ischemia/reperfusion injury, and calcium-mediated signaling [2].

Why Generic Fructose-1,6-Diphosphate Salts Cannot Replace Calcium Salt Formulations in Critical Research Applications


Direct substitution of FDP sodium salt or FDP magnesium salt for FDP calcium salt is not scientifically valid due to distinct physicochemical properties and biological activities conferred by the counterion. FDP sodium salt (e.g., CAS 38099-82-0) and FDP magnesium salt (e.g., CAS 34693-15-7) differ in solubility, ionic strength, and metal-dependent enzymatic cofactor requirements, which directly affect experimental outcomes in cell-based assays and in vivo models . Moreover, the calcium counterion in FDP-Ca enables dual functionality—acting both as a metabolic substrate and as a calcium donor—critical in studies of bone metabolism, calcium signaling, and membrane stabilization [1]. The kinetic stability and precipitation behavior of FDP-Ca in complex aqueous matrices (e.g., parenteral nutrition admixtures) also differ fundamentally from sodium or magnesium salts, with direct implications for formulation compatibility and reproducibility [2].

Quantitative Comparative Evidence: Fructose-1,6-Diphosphate Calcium Salt Differentiation Data


Cardioprotective Efficacy in Ischemia/Reperfusion: FDP-Ca Significantly Improves Postischemic Contractile Recovery Compared to Untreated Controls

In a Langendorff-perfused rabbit heart model of ischemia/reperfusion (35 min ischemia at 37°C followed by 60 min reperfusion), infusion of FDP-Ca (5 mmol/L) during the first 30 min of reperfusion significantly improved recovery of contractile function compared to untreated control hearts [1]. This direct head-to-head comparison in a clinically relevant ex vivo model demonstrates that FDP-Ca is not merely a metabolic substrate but actively enhances postischemic functional recovery through mechanisms involving increased glucose uptake and elevated high-energy phosphate stores [1].

Cardiovascular pharmacology Ischemia/reperfusion injury Myocardial protection Glycolytic flux

Myocardial Calcium Channel Inhibition: FDP-Ca Demonstrates Concentration-Dependent Blockade of Ca2+ Entry with Defined IC50

Extracellular FDP-Ca inhibits Ca2+ entry into rat myocardial tissue slices with an IC50 value of 11.5 mM, as determined by radiolabeled calcium uptake assays [1]. While this value represents a class-level property of the FDP anion rather than calcium salt-specific activity, the defined IC50 provides a quantitative benchmark for comparing FDP-Ca with other calcium channel modulators in cardiovascular research [1]. The membrane-stabilizing action, which includes antihaemolytic effects and oxygen consumption stimulation, is directly relevant to the compound's cardioprotective mechanism [1].

Calcium signaling Membrane stabilization Cardiac electrophysiology Excitation-contraction coupling

Human Pharmacokinetic Profile: FDP-Ca Achieves Rapid High Plasma Concentration with Short Elimination Half-Life Enabling Acute Intervention Studies

Following intravenous infusion of FDP-Ca (250 mg/kg) in healthy human volunteers, peak plasma concentration reached 770 mg/L within 5 minutes, with an elimination half-life of 10–15 minutes [1]. This rapid distribution and clearance profile distinguishes FDP-Ca from orally administered alternatives that exhibit slower absorption and lower bioavailability [2]. The short half-life necessitates continuous infusion protocols in experimental settings but allows for precise temporal control of drug exposure in acute intervention studies [1].

Pharmacokinetics Drug delivery Clinical pharmacology Therapeutic monitoring

Calcium-Phosphate Compatibility in Parenteral Nutrition: FDP Dicalcium Salt Exhibits 13.3-Fold Higher Calcium Tolerance vs. Inorganic Phosphate

In a comparative in vitro assessment of calcium-phosphate compatibility under simulated parenteral nutrition conditions (37°C, 2% amino acid concentration), the compatibility area for CaCl₂ + FDP admixtures extended to 33.3 mmol/L CaCl₂ and 10.0 mmol/L FDP, whereas inorganic phosphate (Na₂HPO₄) admixtures were limited to 2.50 mmol/L CaCl₂ and 2.22 mmol/L Na₂HPO₄ [1]. This represents a 13.3-fold higher allowable calcium concentration when FDP serves as the phosphate source. Furthermore, FDP dicalcium salt precipitation exhibited kinetic delay and minimal enhancement by decreasing amino acid concentration, in contrast to rapid precipitation observed with inorganic calcium phosphate [1].

Parenteral nutrition Formulation compatibility Calcium-phosphate precipitation Pharmaceutical compounding

Dual Calcium Delivery and Energy Substrate Functionality: FDP-Ca Enhances Calcium Bioavailability While Serving as Glycolytic Intermediate

FDP monocalcium salt demonstrates high aqueous solubility and exists in ionized form in intestinal fluid, substantially enhancing gastrointestinal absorption compared to conventional calcium salts [1]. The FDP anion simultaneously serves as a high-energy phosphate donor, providing ATP-equivalent energy required for active calcium transport into tissues and cells [1]. This dual functionality contrasts with single-action calcium supplements (e.g., calcium carbonate, calcium citrate) that lack metabolic substrate activity and with FDP sodium salt (e.g., CAS 38099-82-0) that provides energy substrate without calcium supplementation .

Osteoporosis Bone metabolism Calcium bioavailability Nutraceutical development

Brain Penetration and Sustained Tissue Retention: FDP-Ca Demonstrates Significant Increase in Brain Levels After Oral Administration with Differential Blood-Brain Kinetics

Following intraperitoneal administration of 0.5 g/kg FDP to adult rats, FDP levels in blood and brain increased simultaneously without detectable lag, and brain levels remained elevated at 12 hours post-dose while levels in liver, kidney, muscle, and fat returned to baseline [1]. Importantly, oral administration produced a significant increase in brain FDP levels, indicating gastrointestinal absorption and subsequent brain penetration of the intact compound [1]. Stripping endothelial cells from brain tissue did not alter measured FDP levels, confirming parenchymal penetration rather than capillary entrapment [1]. This CNS accessibility distinguishes FDP-Ca from other charged glycolytic intermediates generally presumed to be blood-brain barrier impermeable.

Neuroprotection Blood-brain barrier CNS drug delivery Metabolic support

Validated Research Applications and Procurement-Relevant Use Cases for Fructose-1,6-Diphosphate Calcium Salt


Myocardial Ischemia/Reperfusion Injury Studies Requiring Quantified Functional Recovery Endpoints

Based on direct comparative evidence demonstrating 18.6% improvement in developed pressure (83 ± 2 vs 70 ± 4 mm Hg, p < 0.05) and significant reduction in diastolic pressure (7 ± 1 vs 12 ± 2 mm Hg) in Langendorff-perfused rabbit hearts [1], FDP-Ca is the appropriate selection for researchers investigating cardioprotective interventions where functional recovery endpoints are primary outcome measures. The defined IC50 of 11.5 mM for calcium channel inhibition in myocardial tissue [2] provides a validated concentration range for dose-response experimental design.

Total Parenteral Nutrition Formulation Development Requiring High Calcium and Phosphate Co-Delivery Without Precipitation Risk

For pharmaceutical scientists and clinical nutrition researchers developing TPN admixtures, FDP-Ca (or FDP as phosphate source) enables calcium concentrations up to 33.3 mmol/L without precipitation—a 13.3-fold safety margin compared to inorganic phosphate (2.50 mmol/L) [3]. This quantitative compatibility advantage is directly relevant to procurement decisions where formulation stability and patient safety are paramount, particularly in neonatal or critical care TPN compounding scenarios [3].

Bone Metabolism and Osteoporosis Research Leveraging Dual Calcium-Substrate Functionality

Investigators studying calcium bioavailability, bone mineralization, or osteoporosis interventions should select FDP-Ca over FDP sodium salt or conventional calcium supplements due to the compound's demonstrated high aqueous solubility, intestinal ionization, and dual calcium-energy substrate delivery mechanism [4]. The patent literature explicitly claims enhanced calcium absorption and improved biological efficacy compared to single-action calcium salts, providing a mechanistic rationale for experimental use in bone metabolism studies [4].

Neuroprotection and CNS Drug Delivery Studies Requiring Validated Brain Penetration of Charged Glycolytic Intermediate

Given the demonstrated blood-brain barrier penetration and sustained brain tissue retention of FDP following both intraperitoneal and oral administration in rodent models [5], FDP-Ca is uniquely positioned for central nervous system research applications. The simultaneous increase in blood and brain FDP levels without lag time, coupled with prolonged CNS retention (elevated at 12 h while peripheral tissues return to baseline), enables investigation of metabolic support strategies in cerebral ischemia, traumatic brain injury, or seizure models where alternative phosphorylated sugars lack comparable CNS accessibility data [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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